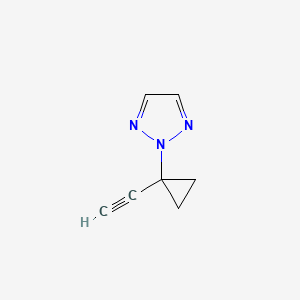
2-(1-乙炔基环丙基)三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethynylcyclopropyl)triazole is a compound with the molecular formula C7H7N3. It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This compound is known for its stability and its ability to form hydrogen bonds, allowing it to interact with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as 2-(1-Ethynylcyclopropyl)triazole, typically involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can be catalyzed by copper or ruthenium . The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), part of click chemistry, allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis
The molecular structure of 2-(1-Ethynylcyclopropyl)triazole is characterized by the presence of a triazole ring. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazoles, including 2-(1-Ethynylcyclopropyl)triazole, are stable compounds that are resistant to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their unique structure allows them to form hydrogen bonds and bipolar interactions, enabling them to interact with various biomolecular targets .Physical And Chemical Properties Analysis
2-(1-Ethynylcyclopropyl)triazole is a liquid at room temperature . It has a molecular weight of 133.15 . The compound is stable under normal conditions and is resistant to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .科学研究应用
- Applications :
Drug Discovery and Medicinal Chemistry
Biological Activity and Targeted Therapies
作用机制
Target of Action
It’s known that 1,2,3-triazole derivatives can interact with various enzymes and receptors in organisms . They have been reported to exert anticancer effects via inhibition of enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3‐dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) .
Mode of Action
1,2,3-triazoles are known to interact with biological targets by forming hydrogen bonds . They are stable compounds that can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .
Biochemical Pathways
1,2,3-triazoles have been reported to exert anticancer effects through different modes of actions . They can inhibit various enzymes involved in cancer progression, affecting multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors in routine clinical settings . They have high oral bioavailability, making them suitable for intravenous-to-oral switch strategies .
Result of Action
1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
It’s known that the stability and efficacy of triazoles can be influenced by factors such as temperature, ph, and the presence of other substances .
安全和危害
The safety data sheet for 2-(1-Ethynylcyclopropyl)triazole indicates that it poses several hazards. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .
属性
IUPAC Name |
2-(1-ethynylcyclopropyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7(3-4-7)10-8-5-6-9-10/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHHZXZHLORIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethynylcyclopropyl)triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

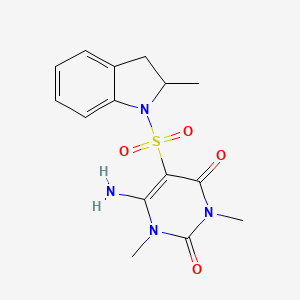
![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]propanamide](/img/structure/B2843432.png)
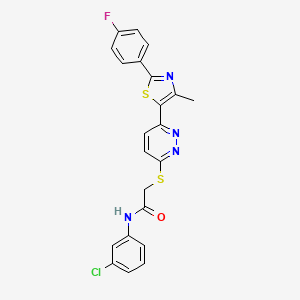
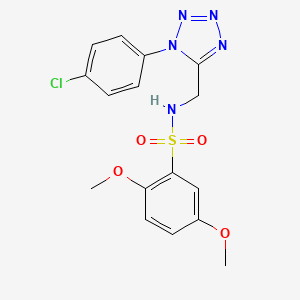
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)
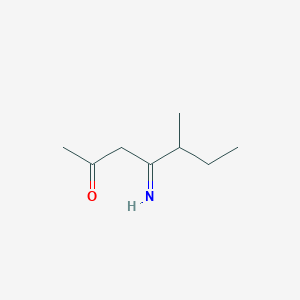
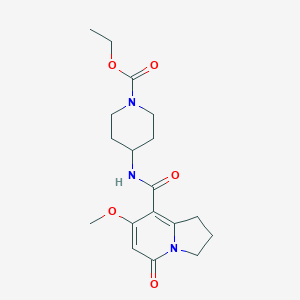
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2843441.png)
![Methyl 4-[[2-(3-imidazol-1-ylpropylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B2843443.png)
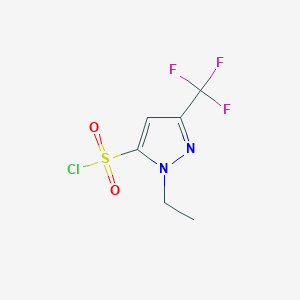
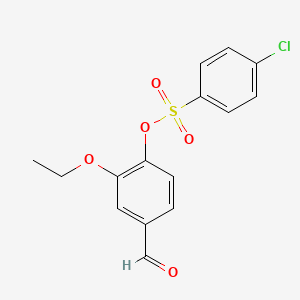
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)
